Tetramethylammonium sulfate

Overview

Description

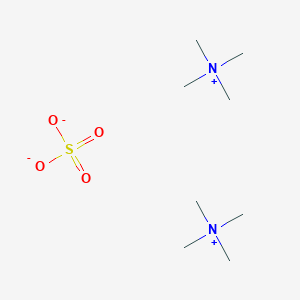

Tetramethylammonium sulfate is a quaternary ammonium salt with the chemical formula [(CH₃)₄N]₂SO₄. It is composed of two tetramethylammonium cations and one sulfate anion. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications .

Mechanism of Action

Target of Action

Tetramethylammonium sulfate is a quaternary ammonium cation, consisting of four methyl groups attached to a central nitrogen atom . The primary target of tetramethylammonium is the UDP-glucose 4-epimerase , a key enzyme involved in carbohydrate metabolism.

Mode of Action

It is known that tetramethylammonium can interact with nicotinic and muscarinic acetylcholine receptors, initially stimulating and then blocking neurotransmission in sympathetic and parasympathetic ganglia . It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .

Result of Action

Its interaction with acetylcholine receptors suggests it may influence neurotransmission, potentially affecting functions such as muscle contraction, heart rate, and glandular secretion .

Biochemical Analysis

Cellular Effects

The effects of Tetramethylammonium sulfate on various types of cells and cellular processes are not well studied. It is known that tetramethylammonium, a related compound, can stimulate and then block neurotransmission in sympathetic and parasympathetic ganglia, with depolarization .

Molecular Mechanism

It is known that tetramethylammonium, a related compound, acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is known that tetramethylammonium hydroxide, a related compound, can cause significant systemic toxicity in mice when exposed to high concentrations .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known that tetramethylammonium, a related compound, is rapidly distributed to all parts of the body, with the highest concentrations being in the kidney and liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium sulfate can be synthesized through the reaction of tetramethylammonium hydroxide with sulfuric acid. The reaction proceeds as follows: [ 2 (CH₃)₄NOH + H₂SO₄ \rightarrow [(CH₃)₄N]₂SO₄ + 2 H₂O ] This reaction typically occurs under controlled conditions to ensure the complete neutralization of the hydroxide by the acid .

Industrial Production Methods: In industrial settings, this compound is produced by reacting tetramethylammonium chloride with sodium sulfate. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization: [ 2 (CH₃)₄NCl + Na₂SO₄ \rightarrow [(CH₃)₄N]₂SO₄ + 2 NaCl ] This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium sulfate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetramethylammonium ion acts as a leaving group.

Oxidation and Reduction Reactions: Although less common, it can undergo redox reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reaction conditions typically involve an aqueous or organic solvent.

Redox Reactions: These reactions may require strong oxidizing or reducing agents and are usually conducted under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution, the product would be the corresponding substituted compound .

Scientific Research Applications

Tetramethylammonium sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: It is employed in the purification of proteins and nucleic acids due to its ability to precipitate these biomolecules.

Medicine: It is used in the formulation of certain pharmaceuticals and as a reagent in diagnostic assays.

Industry: It serves as an ion-pairing reagent in chromatography, enhancing the separation of complex mixtures

Comparison with Similar Compounds

- Tetramethylammonium chloride

- Tetramethylammonium hydroxide

- Tetrabutylammonium sulfate

- Tetraethylammonium sulfate

Comparison: Tetramethylammonium sulfate is unique due to its sulfate anion, which imparts distinct solubility and reactivity properties compared to its chloride and hydroxide counterparts. Tetrabutylammonium sulfate and tetraethylammonium sulfate, on the other hand, have larger alkyl groups, which affect their solubility and phase-transfer capabilities .

Biological Activity

Tetramethylammonium sulfate (TMA-SO₄), with the chemical formula and CAS number 14190-16-0, is a quaternary ammonium compound widely utilized in biochemical research and various industrial applications. This article delves into its biological activity, examining its effects on cellular processes, ion transport, and potential therapeutic applications.

- Molecular Weight: 244.35 g/mol

- Melting Point: 285°C (decomposes)

- Solubility: Highly soluble in water, making it suitable for biological applications.

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of ion channel modulation and as a biochemical reagent. Its primary applications include:

- Ion Channel Modulation : TMA-SO₄ has been shown to affect the activity of various ion channels, particularly transient receptor potential (TRP) channels. Research indicates that it can block TRPV1 channels expressed in Xenopus laevis oocytes, which are crucial for pain sensation and thermoregulation .

- Neurotransmission Effects : As a quaternary ammonium compound, TMA-SO₄ interacts with nicotinic and muscarinic acetylcholine receptors. Initial stimulation followed by blockade of neurotransmission has been observed, indicating its potential role in neuromuscular transmission modulation .

- Counterion Binding Studies : TMA-SO₄ has been utilized in studies investigating micellar solutions and counterion binding dynamics. These studies reveal insights into the aggregation behavior of surfactants and their interactions with ions in solution .

Study 1: TRPV1 Channel Blockade

A study published in Molecular Pharmacology demonstrated that TMA-SO₄ effectively blocks TRPV1 channels, which are implicated in nociception. The blockade was characterized by a dose-dependent response, indicating its potential use as a pain management agent .

Study 2: Neurotransmission Modulation

Research highlighted in Pharmacological Reviews detailed how TMA-SO₄ influences neurotransmitter release at synaptic junctions. The compound's dual action—initial stimulation followed by inhibition—suggests its utility in understanding synaptic plasticity and potential therapeutic applications in neuromuscular disorders .

Study 3: Micellar Solution Dynamics

A comprehensive analysis using small-angle neutron scattering revealed that TMA-SO₄ affects the structural properties of micellar solutions. The study emphasized the importance of counterion dynamics in surfactant behavior, which is critical for applications in drug delivery systems .

Table of Biological Activities

Safety and Toxicology

Despite its useful biological properties, this compound can pose health risks if mishandled:

Properties

CAS No. |

14190-16-0 |

|---|---|

Molecular Formula |

C4H12NO4S- |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

tetramethylazanium;sulfate |

InChI |

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-2 |

InChI Key |

DWTYPCUOWWOADE-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)C.[O-]S(=O)(=O)[O-] |

Key on ui other cas no. |

14190-16-0 |

Pictograms |

Irritant |

Related CAS |

51-92-3 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural features of tetramethylammonium sulfate and how does its structure influence its phase transitions?

A1: this compound [(N(CH3)4)2SO4] exhibits a fascinating structural complexity as revealed through X-ray diffraction studies. At low temperatures (223 K), it crystallizes in the P42/nmc space group with well-defined, ordered sulfate and tetramethylammonium tetrahedra [1]. Upon heating to room temperature (293 K), the compound undergoes a phase transition to the P4/nbm space group. This transition is marked by the onset of orientational disorder in half of the sulfate groups while the tetramethylammonium units remain ordered [1]. A second phase transition occurs at a higher temperature (473 K) resulting in a cubic face-centered structure. This high-temperature phase is believed to be characterized by freely rotating tetrahedra, indicating significant thermal motion [1]. These phase transitions and the accompanying structural changes highlight the impact of temperature on the molecular arrangement and dynamics within this compound.

Q2: Can this compound be used to extract specific anions from solutions?

A2: Yes, recent research has explored the use of modified calix[4]pyrrole molecules, specifically those bearing two additional pyrrole groups, as potent anion receptors [2]. These modified molecules, referred to as bipyrrole-strapped calix[4]pyrroles, demonstrate a remarkable increase in their affinity for various anions, including the sulfate anion, compared to the unmodified calix[4]pyrrole [2]. Significantly, these receptors are capable of extracting the hydrophilic sulfate anion from aqueous solutions into chloroform, a property not effectively exhibited by the unmodified calix[4]pyrrole [2]. This selectivity for sulfate anions presents intriguing possibilities for the application of these receptors in separation science and anion recognition.

Q3: Are there any notable applications of this compound in electrochemical energy storage?

A3: Yes, this compound hydrate has been investigated as a potential electrolyte additive in aqueous zinc-ion batteries [3]. While specific details about its performance are limited in the available abstract, the research suggests its potential in improving the electrochemical performance of these batteries, particularly in mitigating dendrite formation on zinc anodes [3]. This application underscores the growing interest in exploring the use of this compound and its derivatives in advanced energy storage technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.